1-(2-Allylpyrrolidin-1-yl)ethanone
Overview
Description
1-(2-Allylpyrrolidin-1-yl)ethanone is an organic compound that belongs to the class of pyrrolidines It is characterized by the presence of an allyl group attached to the nitrogen atom of the pyrrolidine ring and an ethanone group attached to the carbon atom adjacent to the nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Allylpyrrolidin-1-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 2-allylpyrrolidine with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Allylpyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-(2-Allylpyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used to investigate the biological activity of pyrrolidine derivatives and their interactions with biological targets.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Allylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The presence of the allyl group allows for potential interactions with hydrophobic pockets, while the ethanone group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein and lead to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridinyl)ethanone: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.
2-Acetylpyrrole: Contains a pyrrole ring with an acetyl group at the 2-position.
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: Similar structure with a methyl group on the nitrogen atom of the pyrrole ring.
Uniqueness
1-(2-Allylpyrrolidin-1-yl)ethanone is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the pyrrolidine ring and the ethanone group also contributes to its unique properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2-prop-2-enylpyrrolidin-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-3-5-9-6-4-7-10(9)8(2)11/h3,9H,1,4-7H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSVRNLKGGQOPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90845442 | |
Record name | 1-[2-(Prop-2-en-1-yl)pyrrolidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90845442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918631-41-1 | |
Record name | 1-[2-(Prop-2-en-1-yl)pyrrolidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90845442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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